(2S)-2-Hydroxy-1-propyl Methanesulfonate

Chiral Synthesis Enantiomeric Excess Stereoselectivity

(2S)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-83-6) is a chiral mesylate ester derived from (S)-1,2-propanediol, serving as a versatile intermediate in organic synthesis. Characterized by its methanesulfonate leaving group, it facilitates nucleophilic substitution reactions with stereochemical control, a property critical for constructing enantiomerically pure pharmaceuticals and complex natural product analogs.

Molecular Formula C4H10O4S
Molecular Weight 154.19 g/mol
CAS No. 262423-83-6
Cat. No. B135220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Hydroxy-1-propyl Methanesulfonate
CAS262423-83-6
Synonyms(2R)-1,2-Propanediol 1-Methanesulfonate; 
Molecular FormulaC4H10O4S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCC(COS(=O)(=O)C)O
InChIInChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1
InChIKeyCKQAPCVWBGOGEW-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-83-6) | A Chiral Mesylate for Stereospecific Synthesis


(2S)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-83-6) is a chiral mesylate ester derived from (S)-1,2-propanediol, serving as a versatile intermediate in organic synthesis . Characterized by its methanesulfonate leaving group, it facilitates nucleophilic substitution reactions with stereochemical control, a property critical for constructing enantiomerically pure pharmaceuticals and complex natural product analogs .

(2S)-2-Hydroxy-1-propyl Methanesulfonate: Why Achiral or Racemic Substitutes Are Not Equivalent


The substitution of (2S)-2-Hydroxy-1-propyl Methanesulfonate with its achiral or racemic analogs is not scientifically valid due to fundamental differences in stereochemistry and resultant reactivity. As a single enantiomer with defined (S)-configuration, this compound introduces a chiral center that dictates the stereochemical outcome of subsequent reactions . In contrast, the racemic mixture (CAS 113391-95-0) or the (R)-enantiomer (CAS 262423-81-4) will yield different stereoisomeric products, potentially leading to altered or undesired biological activity . The methanesulfonate group acts as an excellent leaving group [1], but its utility in stereospecific synthesis hinges entirely on the chiral purity of the starting material, which generic substitutes cannot guarantee.

Quantitative Differentiation of (2S)-2-Hydroxy-1-propyl Methanesulfonate from Analogues: A Procurement Evidence Guide


Stereochemical Purity: Enantiomeric Excess vs. Racemate

The target compound is supplied as a single (S)-enantiomer with a purity of ≥98% and an enantiomeric excess of 99% e.e. , ensuring reproducible stereochemical outcomes. In contrast, the racemic 2-hydroxypropyl methanesulfonate (CAS 113391-95-0) is a mixture of (R)- and (S)-enantiomers with no defined stereochemistry, which can compromise enantioselectivity in downstream syntheses .

Chiral Synthesis Enantiomeric Excess Stereoselectivity

Application Specificity: Validated Use in Labeled Cocaine Analogs

This specific (S)-enantiomer is cited for use in the preparation of labeled cocaine analogs [1], referencing work by Carroll, F.I., et al. (J. Med. Chem., 1992, 35, 2497). Its utility stems from its ability to impart a defined stereocenter to the tropane skeleton, which is critical for pharmacological activity. While the (R)-enantiomer (CAS 262423-81-4) is structurally similar, its applications in this specific context are not validated in the same peer-reviewed literature.

Medicinal Chemistry Cocaine Analogs Isotopic Labeling

Physicochemical Identity: Distinct CAS Registry Number vs. Enantiomer

The compound (2S)-2-Hydroxy-1-propyl Methanesulfonate is uniquely identified by CAS Registry Number 262423-83-6 [1]. This distinct identifier differentiates it from its enantiomer, (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-81-4) [2]. While both share identical molecular formulas, molecular weights (154.18 g/mol), and predicted properties (e.g., density: 1.286±0.06 g/cm³, boiling point: 308.9±25.0 °C) , they are separate legal and chemical entities.

Chemical Identity Regulatory Compliance Inventory Management

Storage and Handling: Hygroscopicity Requires Controlled Environment

This compound is reported to be hygroscopic and should be stored under an inert atmosphere and refrigerated . This specific handling requirement is not always universally specified for all sulfonate ester analogs, such as the generic racemic mixture (CAS 113391-95-0), which may be stored under less stringent conditions by suppliers . The defined storage protocol (e.g., refrigerated, under inert gas) is critical to prevent hydrolytic degradation and maintain chiral integrity.

Stability Storage Conditions Material Handling

Recommended Applications for (2S)-2-Hydroxy-1-propyl Methanesulfonate in Research and Development


Stereospecific Synthesis of Cocaine Analogs and Tropane Alkaloids

This is the primary validated application for this specific enantiomer. Researchers involved in synthesizing labeled cocaine analogs or exploring structure-activity relationships (SAR) of tropane alkaloids should procure this compound. Its defined (S)-stereochemistry ensures that the final product's chiral center is correctly configured for biological studies, as referenced in the literature by Carroll, F.I., et al. . The use of the alternative (R)-enantiomer would lead to a different stereoisomer, potentially altering binding affinity to biological targets.

As a Chiral Synthon for Enantioselective Nucleophilic Substitutions

This compound is ideally suited for stereospecific SN2 reactions where a nucleophile must attack a chiral center with inversion of configuration. The methanesulfonate is an excellent leaving group [1], and the chiral center ensures predictable stereochemical outcomes, enabling the construction of complex, enantiomerically pure molecules. The racemic mixture is unsuitable for this purpose as it would yield a mixture of diastereomers, complicating purification and analysis.

Preparation of Enantiopure Reference Standards and Metabolites

Due to its high enantiomeric purity (99% e.e.) , this compound can serve as a starting material for the synthesis of chiral drug metabolites or internal standards for analytical chemistry (e.g., chiral HPLC or LC-MS). The availability of a defined enantiomer is critical for establishing enantioselective analytical methods and for providing authentic standards for pharmacokinetic and metabolic studies.

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